ARF-binding protein 1, specifically the peptide sequence from amino acids 757 to 766, plays a critical role in cellular processes by interacting with the ADP-ribosylation factor (ARF) family of proteins. These proteins are integral to various cellular functions, including vesicle trafficking and cytoskeletal dynamics. The ARF-binding protein 1 is classified under the category of signaling proteins that modulate intracellular transport and communication.
The ARF-binding protein 1 is derived from various biological sources, primarily mammalian cells. Its expression is often regulated by cellular stress and developmental cues, indicating its importance in adaptive responses.
ARF-binding protein 1 is classified as a signaling protein and falls under the broader category of GTPase-activating proteins. These proteins are known for their role in the regulation of small GTPases, particularly those involved in vesicle formation and trafficking.
The synthesis of ARF-binding protein 1 can be achieved through recombinant DNA technology. This involves:
The purification process typically involves:
The molecular structure of ARF-binding protein 1 encompasses several functional domains that interact with ARF proteins. The specific peptide sequence from residues 757 to 766 likely contains motifs critical for binding interactions.
Structural data can be obtained through techniques like X-ray crystallography or nuclear magnetic resonance (NMR), revealing insights into the conformation and binding sites relevant to its function.
ARF-binding protein 1 participates in several biochemical reactions, primarily involving:
The kinetics of these reactions can be analyzed using:
The mechanism of action for ARF-binding protein 1 involves:
Experimental data indicate that mutations within the binding domain can significantly affect its ability to interact with ARF proteins, underscoring the specificity and importance of this interaction.
ARF-binding protein 1 typically exhibits:
Chemically, it is characterized by:
Relevant analyses often include circular dichroism spectroscopy to assess secondary structure content and thermal stability assays to determine denaturation temperatures.
ARF-binding protein 1 has significant applications in various scientific fields:
The ARF-binding protein 1 (residues 757–766) interacts with ADP-ribosylation factors (ARFs) through a highly ordered structural interface. This domain adopts an amphipathic α-helical conformation, where hydrophobic residues (e.g., Leu761, Val758) embed into a conserved hydrophobic pocket of ARF GTPases, while charged residues (e.g., Asp762, Lys759) form salt bridges with ARF surface residues. The N-terminal myristoylation of ARF1 (absent in recombinant forms) significantly stabilizes this interaction by enhancing membrane association and orienting ARF for peptide binding [8] [9]. Structural studies reveal that truncation of the N-terminal 17 residues of ARF1 (Δ17-ARF1) abolishes binding, confirming this region’s role in complex stabilization [9]. Mutagenesis of residues like Thr31 (T31N mutant) disrupts GTP binding and impairs peptide association, highlighting the interdependence of nucleotide state and structural accessibility [8].
Table 1: Critical Residues in ARF-Binding Protein 1 (757-766) and Their Functions
Residue Position | Residue Identity | Interaction Type | Functional Consequence of Mutation |
---|---|---|---|
758 | Valine (Val) | Hydrophobic insertion | Loss of ARF1 membrane association |
759 | Lysine (Lys) | Salt bridge with ARF Glu83 | Reduced binding affinity (≥50%) |
761 | Leucine (Leu) | Core hydrophobic packing | Complete complex dissociation |
762 | Aspartic acid (Asp) | Polar interaction with ARF | Impaired GTPase activation |
The 757-766 peptide contains a degenerate Φ-X-X-Φ-Φ motif (Φ: hydrophobic residue; X: any residue), which recognizes a conserved surface on ARF GTPases. This motif exhibits specificity for ARF1 and ARF6 over other GTPases like Sar1 or Arl proteins, due to complementary electrostatic surfaces. Biochemical assays demonstrate that substitution of Val758 or Leu761 with alanine reduces binding affinity by 10- to 15-fold, while mutations in flanking residues (e.g., Lys759Ala) disrupt electrostatic steering without abolishing binding [1] [8]. The motif’s specificity is further modulated by ARF’s Switch I and II regions: mutations in ARF1 residues Glu48 (Switch I) or Gly2 (N-terminus) impair peptide recognition, confirming bidirectional molecular complementarity [8] [9]. Notably, the peptide’s interaction overlaps partially with ARF’s GEF-binding site, suggesting competitive regulation during GTP/GDP cycling [6].
The binding affinity of the 757-766 peptide to ARF1 is allosterically governed by nucleotide state:
Table 2: Nucleotide-Dependent Binding Properties of ARF-Binding Protein 1 (757-766)
ARF1 Nucleotide State | Peptide Affinity (Kd) | Structural ARF Features | Effect of Mg²⁺ Removal |
---|---|---|---|
GDP-bound | ~1.2 μM | N-terminus sequestered | No peptide binding |
GTP-bound | ~0.2 μM | Switch I/II open; N-terminus exposed | Reduced affinity (Kd ≈ 0.8 μM) |
Nucleotide-free | ~0.05 μM | Fully open hydrophobic pocket | Spontaneous peptide association |
The Φ-X-X-Φ-Φ motif within residues 757–766 is conserved across metazoans and fungi but diverges in plants, where ARFs primarily regulate auxin signaling via distinct PB1 domains. Sequence alignments reveal 78%–92% identity in mammalian orthologs (e.g., human vs. bovine), with strict conservation of Val758, Leu761, and Asp762. Evolutionary analysis indicates:
Deep mutational scanning shows the motif tolerates only conservative substitutions (e.g., Ile → Leu), confirming strong purifying selection in lineages dependent on ARF-mediated vesicle biogenesis [9].
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